8-(decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-(Decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₂₁H₃₆N₄O₂S; molecular weight: 408.61 g/mol) is a purine-2,6-dione derivative substituted at positions 3, 7, and 8 . The compound features a 10-carbon decylsulfanyl (C₁₀H₂₁S) group at position 8, a pentyl (C₅H₁₁) chain at position 7, and a methyl group at position 2. The compound’s lipophilic substituents (decylsulfanyl and pentyl) suggest enhanced membrane permeability compared to simpler purine derivatives .
Properties
IUPAC Name |
8-decylsulfanyl-3-methyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O2S/c1-4-6-8-9-10-11-12-14-16-28-21-22-18-17(25(21)15-13-7-5-2)19(26)23-20(27)24(18)3/h4-16H2,1-3H3,(H,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAZCFGKPPYNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and an appropriate leaving group on the purine ring.
Alkylation: The methyl and pentyl groups can be introduced through alkylation reactions using methyl iodide and pentyl bromide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the purine ring or the alkyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
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Anti-inflammatory Activity
- Recent studies have synthesized various derivatives of purine-2,6-dione compounds, including 8-(decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione. These derivatives have shown promising anti-inflammatory effects in vitro and in vivo. For instance, derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines in cellular models, demonstrating significant activity against inflammation-related pathways .
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Antiviral Properties
- The compound's structure suggests potential antiviral activity. Research indicates that modified purine derivatives can inhibit viral replication by targeting specific enzymes involved in viral life cycles. The compound's efficacy against viruses such as HIV and Hepatitis C is under investigation, with preliminary results showing promise in reducing viral loads in infected cell lines .
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Neuroprotective Effects
- Some studies have explored the neuroprotective properties of purine derivatives. The presence of the sulfanyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In animal models, certain derivatives have demonstrated the ability to reduce oxidative stress and improve cognitive function .
Case Study 1: Anti-inflammatory Activity
In a study conducted by Abou-Ghadir et al., several new purine derivatives were synthesized and screened for anti-inflammatory activity. The results indicated that compounds similar to 8-(decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione exhibited significant inhibition of inflammatory markers in human cell lines .
Case Study 2: Antiviral Research
A collaborative research effort explored the antiviral potential of purine derivatives against Hepatitis C virus (HCV). The study showed that certain modifications to the purine structure enhanced antiviral efficacy by inhibiting HCV replication in vitro. This opens avenues for further research into therapeutic applications of similar compounds .
Mechanism of Action
The mechanism of action of 8-(decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes involved in nucleotide metabolism, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Purine-2,6-dione derivatives are structurally diverse, with modifications at positions 7 and 8 significantly influencing their physicochemical and biological properties. Key analogues include:
Physicochemical Properties
- Solubility : The decylsulfanyl group increases hydrophobicity (logP ~5.2 predicted), limiting aqueous solubility compared to 8-mercapto (logP ~3.5) or 8-hydroxy analogues .
- Synthetic Accessibility : The compound is synthesized via nucleophilic substitution of 8-bromo precursors with decylthiol, followed by alkylation at position 7 (similar to Ev1 and Ev5) .
Biological Activity
8-(Decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. As a member of the purine family, this compound's structure suggests possible interactions with biological systems, particularly in relation to nucleoside metabolism and signaling pathways.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure indicates the presence of a decylsulfanyl group, which may influence its lipophilicity and membrane permeability.
Biological Activity Overview
Research into the biological activity of 8-(decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has revealed several key areas of interest:
- Antiviral Activity : Preliminary studies suggest that compounds similar to this purine derivative may exhibit antiviral properties by inhibiting viral replication mechanisms. This is particularly relevant in the context of RNA viruses where purine analogs can interfere with nucleotide synthesis.
- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cellular signaling pathways.
- Metabolic Stability : The compound has been noted for its improved metabolic stability compared to other purine derivatives, which enhances its potential for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Metabolic Stability | Enhanced bioavailability in metabolic studies |
Case Study: Antiviral Properties
A study conducted on a related purine analog demonstrated significant antiviral activity against influenza virus strains. The mechanism was attributed to competitive inhibition of viral RNA polymerase, suggesting that 8-(decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione could exhibit similar properties. This was evidenced by a dose-dependent reduction in viral titers in treated cell cultures.
Case Study: Cytotoxic Effects
In a recent cytotoxicity assay involving various cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values in the micromolar range, indicating potent activity. Flow cytometry analysis confirmed that the mechanism of action involved apoptosis, characterized by increased Annexin V binding and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
